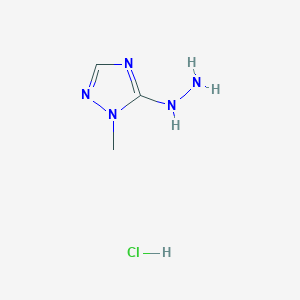
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the CAS Number: 1909312-60-2 . It has a molecular weight of 149.58 and is typically found in powder form . The IUPAC name for this compound is 5-hydrazineyl-1-methyl-1H-1,2,4-triazole hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 149.58 .Wissenschaftliche Forschungsanwendungen
Acetylcholinesterase Inhibitors
Hydrazinyl 1,2,4-triazoles derivatives, including “5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride”, have been studied for their potential role as acetylcholinesterase inhibitors . These compounds have been synthesized and tested for in vitro studies, acetylcholinesterase (AChE) inhibition assay, kinetics mechanism studies, and chemical characterization . The compound 5f showed maximum acetylcholinesterase inhibition activity .
Alzheimer’s Disease Management
These derivatives have been suggested for further exploration at the molecular level for their potential role as lead molecules in drug discovery for the management of age-related neurodegenerative diseases, such as Alzheimer’s disease .
Antimicrobial Agents
Compounds containing a triazole, like “5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride”, exhibit broad biological activities, including antimicrobial properties .
Analgesic and Anti-inflammatory Agents
Triazole compounds also show analgesic and anti-inflammatory activities, making them potentially useful in pain management and inflammation treatment .
Anticonvulsant Agents
The triazole structure is found in compounds with anticonvulsant activities, suggesting potential applications in the treatment of seizure disorders .
Antineoplastic and Anticancer Agents
Triazole compounds have shown antineoplastic and anticancer activities. They have been incorporated into drug candidates as anticancer drugs .
Antimalarial Agents
The triazole structure is also found in compounds with antimalarial activities, suggesting potential applications in the treatment of malaria .
Antiviral Agents
Compounds containing a triazole structure have shown antiviral activities. For example, Ribavirin, a broad-spectrum antiviral drug used in the treatment of hepatitis, contains a triazole structure .
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby terminating synaptic transmission.
Mode of Action
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride acts as an inhibitor of AChE . It binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in an accumulation of acetylcholine in the synaptic cleft, prolonging the action of acetylcholine on post-synaptic membranes.
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway . The increased concentration of acetylcholine in the synaptic cleft enhances the stimulation of cholinergic receptors, leading to prolonged cholinergic effects. This can have various downstream effects depending on the location of the cholinergic synapses, including increased muscle contraction, secretion, or changes in heart rate.
Result of Action
The inhibition of AChE by 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride leads to an increase in the concentration of acetylcholine in the synaptic cleft. This results in prolonged stimulation of cholinergic receptors , leading to enhanced cholinergic effects . Depending on the location of the affected synapses, this could result in increased muscle contraction, secretion, or changes in heart rate.
Action Environment
The action, efficacy, and stability of 5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the pH and temperature of its environment Additionally, the presence of other substances, such as binding proteins or competing substrates, can influence its ability to reach and interact with its target
Eigenschaften
IUPAC Name |
(2-methyl-1,2,4-triazol-3-yl)hydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7N5.ClH/c1-8-3(7-4)5-2-6-8;/h2H,4H2,1H3,(H,5,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOWXAKAKVYNZGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydrazinyl-1-methyl-1H-1,2,4-triazole hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


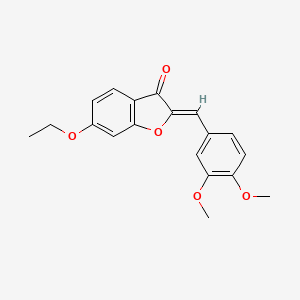
![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methyl 3-methoxythiophene-2-carboxylate](/img/structure/B2819887.png)
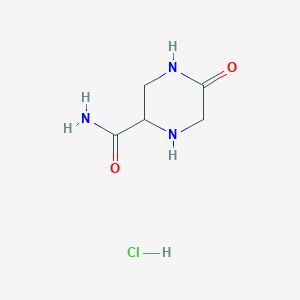
![3-[(benzylsulfanyl)methyl]-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2819891.png)

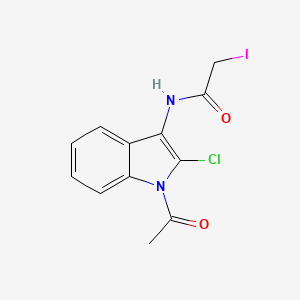
![1-benzyl-N~3~-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-hydroxy-2-oxo-1,2-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B2819896.png)
![2,5-Dimethyl-3,4,6,7-tetrahydroimidazo[4,5-c]pyridine;dihydrochloride](/img/structure/B2819897.png)
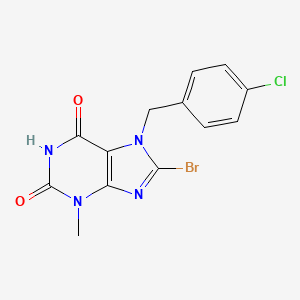
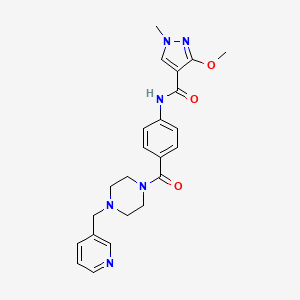
![2-[2,6-Dimethyl-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid](/img/structure/B2819901.png)
![N-[cyano(2-fluorophenyl)methyl]-2-[(3,5-difluorophenyl)formamido]acetamide](/img/structure/B2819902.png)
![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-{[4-(trifluoromethyl)phenyl]methanesulfonyl}pyrrolidine](/img/structure/B2819904.png)